2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Description

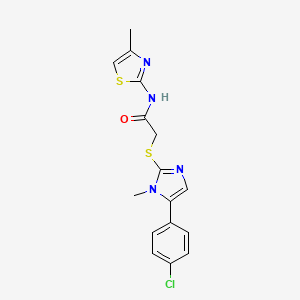

The compound 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide features a thioacetamide linker bridging two heterocyclic moieties: a 5-(4-chlorophenyl)-1-methylimidazole and a 4-methylthiazole (Figure 1). The 4-chlorophenyl group enhances lipophilicity and metabolic stability, while the methyl substituents on both rings may influence steric interactions and solubility .

Properties

IUPAC Name |

2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4OS2/c1-10-8-23-15(19-10)20-14(22)9-24-16-18-7-13(21(16)2)11-3-5-12(17)6-4-11/h3-8H,9H2,1-2H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMNAMWFMJNQHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the imidazole and thiazole precursors. The key steps include:

Formation of the Imidazole Ring: This can be achieved through the condensation of 4-chlorobenzaldehyde with glyoxal and ammonium acetate under acidic conditions.

Thiazole Ring Synthesis: The thiazole ring can be synthesized by reacting 4-methylthiazole with appropriate halogenated compounds.

Coupling Reaction: The final step involves coupling the imidazole and thiazole rings through a thioether linkage, typically using thiourea as a sulfur source and a suitable base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and efficiency. These methods are designed to be environmentally friendly and cost-effective, minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.

Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and functionality.

Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution Reagents: Alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.

Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby reducing cellular damage.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The following table summarizes key differences between the target compound and its analogs:

Key Observations:

Electron-Withdrawing Groups: The target’s 4-chlorophenyl group contrasts with 9c’s bromophenyl (larger, more hydrophobic) and Compound 9’s 4-fluorophenyl (smaller, more electronegative).

Thiazole vs. Thiadiazole : The target’s 4-methylthiazole differs from 4d’s thiadiazole, which introduces additional nitrogen atoms. Thiadiazoles often enhance metabolic resistance but may reduce solubility .

Imidazole Modifications : The 1-methyl group on the target’s imidazole reduces rotational freedom compared to 4d’s benzimidazole, possibly affecting binding pocket compatibility .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The target compound’s Cl and CH₃ groups contribute to higher logP values compared to Compound 9’s methoxy-thiazole (more polar) .

- Solubility : The absence of hydrophilic groups (e.g., methoxy in Compound 9) suggests the target may have lower aqueous solubility, a common challenge in drug development .

- Metabolic Stability : Chlorine’s resistance to oxidative metabolism could enhance the target’s half-life relative to analogs with fluorine or bromine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.